molecular formula C7H5BrN2O3S2 B4720200 5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B4720200
M. Wt: 309.2 g/mol
InChI Key: XYGMNLFJHUYEKM-UHFFFAOYSA-N
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Description

5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE is a heterocyclic compound that combines the structural features of oxazole and thiophene rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The presence of both oxazole and thiophene moieties in the same molecule makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, sulfonamides, and oxazole-containing compounds with potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The oxazole and thiophene rings contribute to the overall stability and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-alkylthiophene-2-sulfonamides: These compounds share the thiophene and sulfonamide moieties but differ in the alkyl substituents.

    Oxazole Derivatives: Compounds containing the oxazole ring with various substituents.

    Thiophene Derivatives: Compounds with different functional groups attached to the thiophene ring.

Uniqueness

The uniqueness of 5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE lies in its combined structural features of oxazole and thiophene rings, which provide a versatile platform for the development of new therapeutic agents with diverse biological activities.

Properties

IUPAC Name

5-bromo-N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3S2/c8-5-1-2-7(14-5)15(11,12)10-6-3-4-13-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGMNLFJHUYEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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